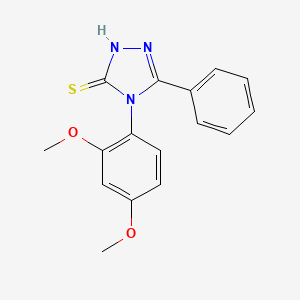

4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-12-8-9-13(14(10-12)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZTZZNHJALBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the triazole-thiol compound. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding triazole-thiol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole-thiol.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. Key findings include:

- Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is similar to that of established anticancer agents like colchicine .

- Efficacy Against Cancer Cell Lines : In vitro studies have shown that derivatives exhibit significant growth inhibition against various human cancer cell lines, including leukemia and solid tumors. For instance, compounds with similar structures have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several cancer types .

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| 2l | MDA-MB-435 | <10 |

| 2m | K-562 | <10 |

| 2h | HOP-92 | <10 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its efficacy against fungal pathogens:

- Mechanism : Similar to other triazoles, it may inhibit ergosterol synthesis in fungal cell membranes, leading to cell death.

- Application : These compounds could be utilized in agricultural settings as fungicides or in clinical settings for treating fungal infections .

Case Study 1: Anticancer Evaluation

In a study conducted on a series of triazole derivatives including our compound of interest, it was found that specific substitutions on the phenyl rings significantly enhanced anticancer activity. The study employed a panel of 60 human cancer cell lines to evaluate the effectiveness of these compounds.

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal activity of triazole derivatives against Candida species. The results indicated that certain modifications led to increased potency against resistant strains.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) improve solubility and may stabilize thione tautomers .

- Schiff base derivatives (e.g., benzylideneamino groups) exhibit tunable electronic properties for targeted bioactivity .

Physical and Chemical Properties

- Tautomerism : Triazole-3-thiols exist as thiol (10a) or thione (10b) tautomers. Methoxy groups may stabilize the thione form via resonance .

- NMR Data : For 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, ¹H-NMR shows methoxy signals at δ 3.35 ppm and aromatic protons at δ 7.03–7.64 ppm . Comparable shifts are expected for the dimethoxy analog.

- Solubility : Methoxy and ethoxy derivatives exhibit improved solubility in polar aprotic solvents (e.g., DMF) .

Pharmacological Potential

The target compound’s dimethoxy groups may offer advantages over analogs:

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is part of a class of heterocyclic compounds known as triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Several studies have demonstrated that compounds with the triazole ring exhibit potent activity against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes and interference with nucleic acid synthesis in bacteria .

-

Case Studies :

- A study reported that derivatives of triazoles showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain derivatives .

- In vitro tests indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | S. aureus | 10 | 20 |

| This compound | E. coli | 15 | 18 |

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives.

- Mechanism : Triazoles can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and disruption of metabolic processes .

-

Research Findings :

- A study evaluated the cytotoxic effects of various triazole derivatives on a panel of human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .

- The compound demonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating effective growth inhibition at micromolar concentrations .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | High |

| A549 (Lung Cancer) | 20.0 | Moderate |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives under basic conditions. For example, 1,2,4-triazole-3-thiol scaffolds are formed by reacting hydrazinecarbothioamide precursors with alkalis, followed by alkylation or functionalization using reagents like phenacyl bromide . Key steps include refluxing in ethanol/water mixtures and purification via recrystallization.

Q. Which analytical techniques are used to characterize this compound?

Structural confirmation relies on elemental analysis, ¹H/¹³C-NMR, and LC-MS for purity assessment. Infrared (IR) spectroscopy identifies thiol (-SH) and triazole ring vibrations, while X-ray crystallography (if available) resolves stereochemical details . Theoretical methods like DFT calculations complement experimental data by predicting NMR chemical shifts and vibrational modes .

Q. How is the compound handled safely in laboratory settings?

Standard safety protocols include using gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319 hazards). Waste must be stored separately and disposed via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can synthesis yields be optimized for alkylated derivatives of this compound?

Yield optimization involves varying reaction conditions (e.g., solvent polarity, temperature, and molar ratios). For instance, alkylation with phenacyl bromide achieves higher efficiency in dimethylformamide (DMF) at 80°C compared to ethanol. Catalytic bases like K₂CO₃ improve nucleophilic substitution rates . Reaction monitoring via TLC or HPLC ensures intermediate stability.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies in NMR or IR spectra versus DFT predictions often arise from solvent effects or crystal packing forces. Hybrid approaches, such as including implicit solvent models (e.g., PCM) in DFT calculations, improve alignment. Experimental validation via variable-temperature NMR can probe dynamic effects .

Q. How can molecular docking guide the design of biologically active derivatives?

Docking studies against target proteins (e.g., fungal CYP51 or bacterial DHFR) identify critical binding interactions. For example, substituting the phenyl group with electron-withdrawing moieties (e.g., -Cl) enhances hydrophobic contacts in enzyme active sites. ADME predictions further prioritize derivatives with favorable pharmacokinetics .

Q. What mechanistic insights explain the antimicrobial activity of S-alkylated derivatives?

Thiol-containing triazoles disrupt microbial redox balance by inhibiting thioredoxin reductase or generating reactive oxygen species (ROS). Electrochemical studies (e.g., cyclic voltammetry) quantify thiol oxidation potentials, correlating with bioactivity trends. Synergistic effects with commercial antibiotics are tested via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.